N-Methyltyramine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

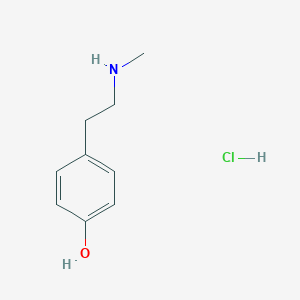

4-[2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZSSRZVHCKFLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

370-98-9 (Parent) |

Source

|

| Record name | N-Methyltyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50156642 |

Source

|

| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-76-5 |

Source

|

| Record name | Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLTYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of N-Methyltyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltyramine (NMT), a biogenic amine and protoalkaloid, has garnered significant interest within the scientific community due to its presence across a diverse range of plant species and its notable pharmacological activities. As a substituted phenethylamine, it is structurally analogous to other critical biogenic amines such as tyramine. This document serves as a comprehensive technical guide, consolidating current knowledge on the natural occurrence, biosynthesis, and analytical methodologies pertaining to N-methyltyramine. It aims to provide a detailed resource for professionals engaged in natural product research, pharmacology, and drug development.

Introduction

N-methyltyramine, chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound first isolated from germinating barley (Hordeum vulgare) in 1950.[1] Its distribution in the plant kingdom is widespread, often found alongside its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.[1] The concentration of NMT can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage.[1] This guide provides a detailed overview of the primary botanical sources of NMT, quantitative data on its concentration, experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Distribution and Quantitative Analysis

N-methyltyramine has been identified in a variety of plant families. The most well-documented sources include members of the Poaceae (grasses), Rutaceae (citrus), and Fabaceae (legumes) families.[2] The following table summarizes the quantitative data of N-methyltyramine concentrations found in several key plant sources.

| Plant Species | Family | Plant Part | Concentration (µg/g) |

| Hordeum vulgare (Barley) | Poaceae | Raw Barley | ~5[1] |

| Green Malts | ~21[1] | ||

| Kilned Malts | ~27[1] | ||

| Green Malt Roots | ~1530[1] | ||

| Kilned Malt Roots | ~1960[1] | ||

| Citrus aurantium (Bitter Orange) | Rutaceae | Ripe Fruit Extract | ~180[1][3] |

| Acacia rigidula (Blackbrush Acacia) | Fabaceae | Leaves | 240 - 1240[1] |

| Acacia berlandieri | Fabaceae | Leaves | 190 - 750[1] |

| Acacia schweinfurthia | Fabaceae | Seeds | 440[1] |

Biosynthesis of N-Methyltyramine

N-methyltyramine is biosynthesized from the amino acid L-tyrosine. The pathway involves two primary enzymatic steps: a decarboxylation followed by a methylation. In plants, the N-methylation of tyramine is catalyzed by the enzyme tyramine N-methyltransferase.[4][5]

Biosynthetic pathway of N-methyltyramine from L-tyrosine.

Experimental Protocols

The extraction, isolation, and quantification of N-methyltyramine from plant matrices require robust and validated methodologies. The following sections detail common experimental protocols.

General Extraction Protocol from Plant Material

This protocol outlines a general procedure for the extraction of N-methyltyramine from dried and powdered plant tissues.[1]

Methodology:

-

Sample Preparation: The plant material is dried to a constant weight and finely ground to increase the surface area for extraction.

-

Acid Extraction: The powdered material is extracted with an acidic solution (e.g., 0.1 M HCl or 1% acetic acid in ethanol) to protonate the alkaloids, rendering them soluble in the aqueous or polar phase.[1][6]

-

Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.[1]

-

Basification: The pH of the filtrate is adjusted to a basic range (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.[1]

-

Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or diethyl ether). The deprotonated N-methyltyramine partitions into the organic layer. This step is typically repeated multiple times to ensure complete extraction.[1]

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[1]

Analytical Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-methyltyramine in complex botanical extracts.[3]

Methodology:

-

Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter to remove any particulate matter.[3]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly employed for the separation of phenethylamines.[1][3]

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The formic acid aids in protonating the analyte for better ionization and improves peak shape.[3]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]

-

Injection Volume: 5-10 µL of the prepared sample is injected.[3]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is used as N-methyltyramine readily forms a protonated molecule [M+H]+.[3]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated N-methyltyramine) and one or more of its characteristic product ions after fragmentation. For N-methyltyramine (C9H13NO, exact mass: 151.10), the precursor ion would be m/z 152.1.[3]

-

-

Quantification: A calibration curve is constructed using certified reference standards of N-methyltyramine at a series of known concentrations. The concentration of N-methyltyramine in the sample is determined by comparing its peak area to the calibration curve.[1][3]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of N-methyltyramine from a plant source.

Workflow for N-methyltyramine analysis.

Conclusion

This technical guide has provided a detailed overview of the natural sources of N-methyltyramine hydrochloride, with a focus on quantitative data and established experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting biogenic amine. The provided methodologies and biosynthetic pathways offer a foundational understanding for future research endeavors.

References

N-Methyltyramine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) hydrochloride, a protoalkaloid found in various plants and endogenously in humans, is the N-methylated analog of the well-known biogenic trace amine, tyramine.[1][2] Its structural similarity to catecholamines has led to its investigation as a sympathomimetic agent. This technical guide provides an in-depth review of the pharmacology and toxicology of N-Methyltyramine hydrochloride, focusing on its complex mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. NMT exhibits a multifaceted interaction with the adrenergic system, acting as an antagonist at α2-adrenergic receptors and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][3][4] These actions result in a range of physiological effects, including the modulation of neurotransmitter release, influence on glucose and lipid metabolism, and effects on gastrointestinal motility. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound found in plants such as bitter orange (Citrus aurantium) and germinating barley.[1][2] It is also synthesized in the human body from tyramine by the enzyme phenylethanolamine N-methyltransferase.[1] As a trace amine, it shares pharmacological properties with other biogenic amines that play a role in neurotransmission.[1] The hydrochloride salt of NMT is a common form used in research and dietary supplements due to its increased stability and solubility.[1] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound's pharmacological and toxicological characteristics.

Pharmacology

The pharmacological effects of this compound are complex, arising from its interactions with multiple receptor systems and its influence on neurotransmitter dynamics.

Mechanism of Action

NMT's primary mechanism of action involves the modulation of adrenergic and trace amine receptors.

-

α2-Adrenergic Receptor Antagonism: NMT acts as an antagonist at α2-adrenergic receptors.[1][3][4] These presynaptic autoreceptors typically provide negative feedback on norepinephrine release. By blocking these receptors, NMT inhibits this feedback loop, leading to an increased release of norepinephrine from sympathetic nerve endings.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT is an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor that, upon activation, can modulate the activity of monoamine transporters and influence neurotransmitter levels.[4][5]

-

Indirect Sympathomimetic Effects: Through its actions on α2-adrenergic receptors and potentially TAAR1, NMT indirectly increases the concentration of norepinephrine in the synaptic cleft, contributing to its sympathomimetic effects.[4] Subcutaneous administration of NMT hydrochloride in mice has been shown to enhance the release of norepinephrine from the heart.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are summarized in the table below.

| Parameter | Effect | Species/Model | Quantitative Data | Reference(s) |

| Receptor Binding | α2-Adrenoceptor Antagonism | Rat Brain | IC₅₀ = 5.53 µM | [3] |

| Receptor Activation | TAAR1 Agonism | Human | EC₅₀ ≈ 2 µM | [1] |

| Cardiovascular | Pressor Effect | Dog | 1/140th the potency of epinephrine | [1][2] |

| Metabolic | Inhibition of Lipolysis | Isolated Rat and Human Adipocytes | Inhibits isoprenaline-induced lipolysis at 5.8 µM | [6] |

| Stimulation of Glucose Uptake | Human Adipocytes | Stimulatory at 0.01–1 mM | ||

| Gastrointestinal | Inhibition of Small Intestinal Propulsion | Mouse | - | |

| Neurotransmitter Release | Enhanced Norepinephrine Release | Mouse Heart | 36% increase over control with 10 mg/kg s.c. | [1] |

Pharmacokinetics

Limited pharmacokinetic data is available for N-Methyltyramine. Studies in rats have shown that over 90% of an orally administered dose is absorbed in the small intestine.

Signaling Pathways

This compound exerts its effects through distinct G-protein coupled receptor (GPCR) signaling pathways.

α2-Adrenergic Receptor Signaling

As an antagonist at the Gi-coupled α2-adrenergic receptor, NMT blocks the inhibitory signal that would normally be transduced upon agonist binding. This prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular levels of cyclic AMP (cAMP) and promoting the release of norepinephrine.

TAAR1 Receptor Signaling

As an agonist at the Gs-coupled TAAR1 receptor, NMT initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This can influence the function of monoamine transporters.

Toxicology

The toxicological profile of this compound is not extensively characterized, particularly regarding chronic exposure. The available data on acute toxicity are summarized below.

| Parameter | Route of Administration | Species | Value | Reference(s) |

| LD₅₀ | Intraperitoneal | Mouse | 780 mg/kg | |

| LD₅₀ | Intravenous | Mouse | 275 mg/kg | |

| Acute Toxicity | Oral | - | Harmful if swallowed | [7][8] |

| Skin Irritation | Dermal | - | Causes skin irritation | [7][8] |

| Eye Irritation | Ocular | - | Causes serious eye irritation | [7][8] |

| Respiratory Irritation | Inhalation | - | May cause respiratory irritation | [7][8] |

It is important to note that N-Methyltyramine is banned by the World Anti-Doping Agency (WADA) for use in competitive sports. The US Food and Drug Administration (FDA) has also expressed caution regarding its use in dietary supplements.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

α2-Adrenergic Receptor Competitive Binding Assay

This assay determines the binding affinity of NMT for α2-adrenergic receptors.

Protocol Outline:

-

Tissue Preparation: Homogenize rat brain tissue in an ice-cold lysis buffer.

-

Membrane Isolation: Isolate the cell membranes, which contain the receptors, through differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α2-adrenergic receptor ligand (e.g., [³H]p-aminoclonidine) and varying concentrations of unlabeled N-Methyltyramine.

-

Filtration: Rapidly filter the incubation mixture to separate the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of NMT and determine the IC₅₀ value using non-linear regression analysis.[9]

In Vitro Lipolysis Assay in Isolated Adipocytes

This assay measures the effect of NMT on fat breakdown in isolated fat cells.

Protocol Outline:

-

Adipocyte Isolation: Isolate adipocytes from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.

-

Incubation: Incubate the isolated adipocytes in a buffer containing a lipolytic agent (e.g., isoprenaline) with and without varying concentrations of N-Methyltyramine.

-

Glycerol Measurement: After the incubation period, measure the concentration of glycerol released into the buffer, which is an indicator of lipolysis.

-

Data Analysis: Compare the amount of glycerol released in the presence of NMT to the control conditions to determine its effect on lipolysis.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay assesses the impact of NMT on glucose transport into fat cells.

Protocol Outline:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Serum Starvation: Before the assay, serum-starve the differentiated adipocytes.

-

Incubation: Incubate the cells with varying concentrations of N-Methyltyramine.

-

Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity to quantify glucose uptake.

-

Data Analysis: Compare the glucose uptake in NMT-treated cells to control cells.[10]

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This in vivo assay evaluates the effect of NMT on the rate of passage of a non-absorbable marker through the gastrointestinal tract in mice.

Protocol Outline:

-

Animal Fasting: Fast the mice for a defined period before the experiment.[11][12]

-

Drug Administration: Administer this compound or a vehicle control to the mice (e.g., by oral gavage or intraperitoneal injection).

-

Charcoal Meal Administration: After a set time, administer a charcoal meal (a suspension of charcoal in a viscous solution) to all animals.[13][14]

-

Euthanasia and Dissection: At a predetermined time after the charcoal meal, euthanize the animals and carefully dissect the small intestine.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine traversed by the charcoal front. Compare the transit in the NMT-treated group to the control group.[13][14]

Conclusion

This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its dual role as an α2-adrenergic receptor antagonist and a TAAR1 agonist results in a range of sympathomimetic effects, including modulation of norepinephrine release and downstream physiological responses. While it has been investigated for its potential effects on metabolism and other bodily functions, its toxicological profile, particularly concerning chronic exposure, requires further investigation. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and related compounds. A thorough understanding of its pharmacology and toxicology is essential for the safe and effective development of any potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 3. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 11. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

endogenous function of N-Methyltyramine hydrochloride

An In-depth Technical Guide on the Endogenous Function of N-Methyltyramine Hydrochloride

Introduction

N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid and trace amine found endogenously in humans and widely distributed in various plant species.[1][2][3] As an N-methylated analog of tyramine, it shares numerous pharmacological properties with other biogenic amines.[1] Biosynthetically, NMT is derived from L-tyrosine and is involved in several physiological processes.[4] In research and commercial applications, it is often prepared as a hydrochloride salt (N-Methyltyramine HCl) to enhance its stability and solubility in aqueous solutions.[1][5]

This technical guide provides a comprehensive overview of the endogenous functions of N-Methyltyramine, detailing its biosynthesis, mechanisms of action, physiological roles, and associated experimental protocols for its study.

Biosynthesis and Metabolism

N-Methyltyramine is synthesized in both plants and animals from the amino acid L-tyrosine through a two-step enzymatic process.

-

Decarboxylation: L-tyrosine is first decarboxylated to form tyramine.

-

N-methylation: Tyramine is subsequently N-methylated to yield N-Methyltyramine. This step is catalyzed by tyramine N-methyltransferase in plants like barley, and by phenylethanolamine N-methyltransferase (PNMT) in humans, the same enzyme responsible for converting norepinephrine to epinephrine.[1][3][4]

In plants, NMT can be further methylated to form hordenine (N,N-dimethyltyramine).[4] In humans, NMT is metabolized in the liver, a key site for first-pass metabolism, and is a competitive substrate for monoamine oxidase (MAO).[1][6]

Pharmacodynamics and Mechanism of Action

N-Methyltyramine exerts its physiological effects primarily through interactions with two G protein-coupled receptors (GPCRs), where it exhibits a dual mechanism of action.

α2-Adrenoceptor Antagonism

NMT functions as an antagonist at α2-adrenergic receptors.[2][7][8][9] These receptors are coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the α2-adrenoceptor, NMT prevents this inhibitory action, which can lead to an increase in norepinephrine release from nerve terminals, as these receptors are often presynaptic autoreceptors that regulate neurotransmitter release.[10]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

In contrast to its action on α2-adrenoceptors, NMT is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][10] TAAR1 is coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent downstream signaling. This mechanism is shared with its parent compound, tyramine.[1]

Summary of Physiological Functions

The dual action of NMT on α2-adrenoceptors and TAAR1 contributes to its diverse physiological effects.

-

Gastrointestinal Function: NMT is a potent stimulator of gastrin and pancreatic secretions.[1][7][8] This action enhances appetite and the digestion of food.[7][8]

-

Cardiovascular Effects: NMT exhibits pressor (blood pressure-increasing) effects, which are thought to be mediated by stimulating the release of norepinephrine rather than by direct catecholamine mimicry.[1][4]

-

Metabolic Effects: While sometimes included in weight-loss supplements, scientific evidence indicates NMT is a modest inhibitor of lipolysis (fat breakdown).[8][11] Specifically, it has been shown to inhibit isoprenaline-induced lipolysis in both rat and human adipocytes.[12] It may also stimulate glucose uptake in fat cells, though this effect is observed at high concentrations.[3]

-

Neurological Effects: Through its influence on norepinephrine, NMT can act as a mild stimulant, potentially increasing alertness and focus.[13][14]

Quantitative Data

The following table summarizes key quantitative data regarding the pharmacological activity of N-Methyltyramine.

| Parameter | Receptor / System | Value | Species / Model | Reference |

| IC₅₀ | α2-Adrenoceptor | ~5.5 x 10⁻⁶ M | Rat Brain | [1][9] |

| EC₅₀ | Human TAAR1 | ~2 µM | Recombinant Cells | [1] |

| ED₅₀ | Gastrin Release | ~10 µg/kg | Rat (in vivo) | [1] |

| Lipolysis | Isoprenaline-induced | Inhibition at 5.8 µM | Rat & Human Adipocytes | [12] |

| LD₅₀ | Toxicity | 780 mg/kg | Mouse (Intraperitoneal) | [4] |

| LD₅₀ | Toxicity | 275 mg/kg | Mouse (Intravenous) | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of NMT's bioactivity.

Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenoceptor

This protocol determines the binding affinity (IC₅₀) of NMT for the α2-adrenoceptor by measuring its ability to compete with a known radioligand.

Materials:

-

Receptor Source: Rat brain tissue homogenate or cultured cells stably expressing α2-adrenoceptors.

-

Radioligand: [³H]p-aminoclonidine (a high-affinity α2-adrenoceptor agonist).

-

Competitor: this compound, serially diluted.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.

-

Non-Specific Binding (NSB) Control: 10 µM of an unlabeled α2-ligand (e.g., RX821002).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Tissue/Cell Preparation: Prepare a membrane suspension from the receptor source via homogenization and centrifugation. Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).

-

Assay Setup: In triplicate, prepare assay tubes for:

-

Total Binding (TB): Receptor + Buffer + [³H]p-aminoclonidine.

-

Non-Specific Binding (NSB): Receptor + NSB Control + [³H]p-aminoclonidine.

-

Competition: Receptor + varying concentrations of NMT + [³H]p-aminoclonidine.

-

-

Incubation: Add the receptor preparation, NMT or buffer, and finally the radioligand to the tubes. Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding (SB) = TB (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the logarithm of the NMT concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value of NMT.

-

Protocol 2: Functional Assay for TAAR1 Activation (cAMP Measurement)

This protocol assesses the functional agonism of NMT at TAAR1 by measuring its ability to stimulate cAMP production.

Materials:

-

Cell Line: A host cell line (e.g., HEK293) stably or transiently transfected with a plasmid encoding human TAAR1.

-

Cell Culture Medium: Standard medium (e.g., DMEM) supplemented with FBS and antibiotics.

-

Stimulation Buffer: HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist: this compound, serially diluted.

-

cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Culture: Plate the TAAR1-expressing cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells with buffer. Add the stimulation buffer containing the phosphodiesterase inhibitor and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of NMT to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known TAAR1 agonist). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP detection kit.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the NMT concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration of NMT that produces 50% of the maximal response).[10]

-

Conclusion

N-Methyltyramine is an endogenous trace amine with a complex pharmacological profile, acting as an α2-adrenoceptor antagonist and a TAAR1 agonist. These dual actions result in multifaceted physiological effects, including the stimulation of gastrointestinal secretions, modulation of cardiovascular tone via norepinephrine release, and inhibition of stimulated lipolysis. The hydrochloride salt is the preferred form for research due to its enhanced solubility and stability. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this bioactive compound.

References

- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. oasishealth.app [oasishealth.app]

- 6. Human Metabolome Database: Showing metabocard for N-Methyltyramine (HMDB0003633) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A review of the receptor binding and pharmacological effects of N-methyltyramine PMID: 25274429 | MCE [medchemexpress.cn]

- 12. caymanchem.com [caymanchem.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Receptor Binding Profile of N-Methyltyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT), a naturally occurring biogenic amine, has garnered interest within the scientific community for its potential pharmacological effects. This technical guide provides a comprehensive overview of the receptor binding profile of N-Methyltyramine hydrochloride, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and mechanism of action of N-Methyltyramine.

Introduction

N-Methyltyramine (NMT) is a protoalkaloid found in various plant species and is structurally related to other trace amines. Its pharmacological activity is complex, involving interactions with multiple receptor systems. Understanding the specific binding affinities and functional activities of NMT at these receptors is crucial for elucidating its physiological roles and assessing its potential as a therapeutic agent. This guide focuses on the hydrochloride salt of NMT, a common form used in research due to its stability and solubility.

Quantitative Receptor Binding and Functional Data

The interaction of this compound with various receptor systems has been characterized through a combination of radioligand binding assays and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of NMT's affinity and functional potency at key receptors.

Adrenergic Receptor Profile

N-Methyltyramine exhibits a notable interaction with the adrenergic system, primarily characterized by its antagonistic activity at α2-adrenoceptors. Functional assays across a broad panel of human adrenergic receptor subtypes indicate a general lack of agonistic activity.

Table 1: N-Methyltyramine Adrenergic Receptor Binding and Functional Data

| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |

| α2-adrenoceptor | Radioligand Binding (Antagonist) | Rat | Brain | IC50 = 5.53 | µM | [1][2] |

| α1A-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |

| α1B-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |

| α1D-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |

| α2A-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |

| α2B-adrenoceptor | Functional (Agonist) | Human | HEK293 | No activation up to 300 µM | - | |

| β1-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |

| β2-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - |

Dopamine Receptor Profile

The interaction of N-Methyltyramine with the dopaminergic system has been investigated, with specific data available for the D2 receptor.

Table 2: N-Methyltyramine Dopamine Receptor Binding Data

| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |

| D2 | Radioligand Binding | - | - | Ki = 31.3 | µM | [3] |

Trace Amine-Associated Receptor 1 (TAAR1) Profile

N-Methyltyramine is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many biogenic amines.

Table 3: N-Methyltyramine TAAR1 Functional Data

| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |

| TAAR1 | Functional (Agonist) | Human | - | EC50 = 23 | µM |

Serotonin Receptor Profile

Currently, there is limited direct quantitative binding or functional data available for the interaction of N-Methyltyramine with specific serotonin receptor subtypes. However, some studies suggest that N-methylated tryptamines, which are structurally related to NMT, can interact with the serotonin system, particularly the 5-HT2A receptor[4]. Further research is required to fully characterize the serotonergic profile of NMT.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the context of the data and potentially replicate the findings.

α2-Adrenoceptor Radioligand Binding Assay (Koda et al., 1999)

-

Objective: To determine the inhibitory effect of N-Methyltyramine on radioligand binding to α2-adrenoceptors.

-

Tissue Preparation: Male ddY mice were decapitated, and the brains were rapidly removed. The cerebral cortex was dissected and homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 50,000 x g for 20 minutes. The resulting pellet was washed by resuspension in fresh buffer and centrifuged again. The final pellet was resuspended in the incubation buffer.

-

Radioligand: [3H]p-aminoclonidine, a selective α2-adrenoceptor agonist.

-

Assay Conditions: The incubation mixture (final volume 0.25 mL) contained the membrane preparation (0.2 mg protein), [3H]p-aminoclonidine (0.4 nM), and various concentrations of N-Methyltyramine (10⁻⁸ to 10⁻³ M). The incubation was carried out at 25°C for 30 minutes.

-

Termination and Measurement: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of N-Methyltyramine that inhibited 50% of the specific binding of [3H]p-aminoclonidine (IC50) was determined by non-linear regression analysis.

Dopamine D2 Receptor Radioligand Binding Assay (Sommer et al., 2019)

-

Objective: To determine the binding affinity (Ki) of N-Methyltyramine for the human dopamine D2 receptor.

-

Cell Line: CHO cells stably expressing the human dopamine D2 receptor.

-

Membrane Preparation: Membranes from the CHO cells were prepared according to standard protocols.

-

Radioligand: Not explicitly stated in the abstract, but a common radioligand for D2 receptor binding assays is [3H]spiperone or [3H]raclopride.

-

Assay Conditions: A competitive binding assay was performed. The assay mixture contained the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of N-Methyltyramine.

-

Data Analysis: The IC50 value was determined from the competition curve, and the Ki value was calculated using the Cheng-Prusoff equation. The reported Ki for N-methyltyramine was 31.3 µM[3].

Human Adrenergic and TAAR1 Receptor Functional Assays (van der Velde et al., 2024)

-

Objective: To determine the functional agonistic activity of N-Methyltyramine at a panel of human adrenergic receptors and TAAR1.

-

Cell Lines: Chem-1 cells overexpressing human ADRα1A, α1B, α1D, α2A, β1, and β2 receptors, and HEK293 cells overexpressing the human ADRα2B receptor. A suitable cell line expressing human TAAR1 was also used.

-

Assay Principle:

-

Adrenergic Receptors (α1, α2, β1, β2): Receptor activation was assessed by measuring changes in intracellular calcium levels using a fluorescent dye.

-

TAAR1: Receptor activation was determined by measuring the accumulation of cyclic AMP (cAMP).

-

-

General Protocol (Functional Agonist Assay):

-

Cells were seeded in appropriate microplates and cultured to the desired confluence.

-

On the day of the assay, the culture medium was replaced with an assay buffer.

-

Cells were incubated with various concentrations of N-Methyltyramine.

-

For adrenergic receptors, the change in fluorescence intensity, corresponding to intracellular calcium mobilization, was measured.

-

For TAAR1, the cells were lysed, and the concentration of cAMP was determined using a suitable detection kit.

-

-

Data Analysis: Dose-response curves were generated, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the receptor binding profile of N-Methyltyramine.

Visualizations

Discussion

The compiled data indicates that this compound possesses a distinct receptor binding profile. Its primary actions appear to be antagonism of α2-adrenoceptors and agonism at TAAR1. The lack of significant agonistic activity at other adrenergic receptor subtypes suggests a degree of selectivity. The binding affinity for the dopamine D2 receptor is in the micromolar range, indicating a lower potency interaction compared to its effects on the α2-adrenoceptor and TAAR1.

The α2-adrenoceptor antagonism suggests that NMT could potentially increase the release of norepinephrine by blocking the presynaptic autoreceptor-mediated negative feedback loop. This is consistent with some of its reported physiological effects. The agonism at TAAR1 aligns with its classification as a trace amine and suggests that it may modulate monoaminergic systems through this mechanism.

The current understanding of NMT's interaction with the serotonergic system is limited, and further investigation is warranted to establish a complete pharmacological profile. The detailed experimental protocols provided herein offer a foundation for such future studies.

Conclusion

This compound exhibits a multi-target receptor binding profile, with its most prominent activities being α2-adrenoceptor antagonism and TAAR1 agonism. This guide consolidates the current quantitative knowledge and methodological details to support ongoing and future research into the pharmacological actions and therapeutic potential of this compound. Further studies, particularly comprehensive binding assays across a wider range of receptors and functional assays for the serotonin system, are necessary to fully elucidate the complex pharmacology of N-Methyltyramine.

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of N-Methyltyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and vertebrates, including humans.[1] As a structural analog of tyramine, it belongs to the phenethylamine class of compounds, a group known for its diverse pharmacological activities. N-Methyltyramine hydrochloride, the salt form, is often utilized in research due to its stability and solubility. This technical guide provides a comprehensive overview of the core structural analogs of N-Methyltyramine, their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization. The primary molecular targets for these compounds include adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).

Core Structural Analogs and Their Synthesis

The primary structural analogs of N-Methyltyramine discussed in this guide are tyramine, synephrine, hordenine, and octopamine. Their structures are characterized by a phenethylamine backbone with variations in N-alkylation and hydroxylation of the ethyl side chain.

Figure 1: Core Structures of N-Methyltyramine and its Analogs

| Compound | Structure |

| N-Methyltyramine |  |

| Tyramine |  |

| Synephrine |  |

| Hordenine |  |

| Octopamine |  |

Synthesis Protocols

The synthesis of these analogs often involves multi-step chemical reactions. Below are summaries of common synthetic routes for their hydrochloride salts.

1. Synthesis of this compound: A common method involves the reaction of phenol with N-methylaminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to form an intermediate, which is then hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound.[2][3]

2. Synthesis of Tyramine Hydrochloride: A similar approach to NMT synthesis is used, where phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous aluminum trichloride. The resulting p-hydroxyphenyl ethyl ketone amine hydrochloride intermediate is then subjected to catalytic hydrogenation with a palladium on carbon catalyst to produce tyramine hydrochloride.[4]

3. Synthesis of Synephrine Hydrochloride: One synthetic route starts with phenol, which undergoes a Hoesch acylation reaction with N-methylaminoacetonitrile hydrochloride and hydrogen chloride in the presence of a Lewis acid catalyst. The resulting aromatic ketone intermediate, 1-(4-hydroxyphenyl)-2-(methylamino) ethyl ketone hydrochloride, is then catalytically hydrogenated using Pd/C to give synephrine hydrochloride.[2] Another multi-step synthesis begins with the esterification of phenol, followed by Friedel-Crafts rearrangement, bromination, amination, and finally reduction to yield synephrine.[5]

4. Synthesis of Hordenine: A straightforward synthesis of hordenine involves the reaction of 4-hydroxyphenethyl alcohol with dimethylamine. This can be achieved through a two-step process where an intermediate, 4-bromomethyl phenol, is first prepared and then reacted with dimethylamine to yield hordenine.[6]

5. Synthesis of Octopamine Hydrochloride: The synthesis of DL-Octopamine hydrochloride can be achieved by reacting phenol with aminoacetonitrile hydrochloride in a nonpolar solvent with a Lewis acid catalyst to form an intermediate. This intermediate is then dissolved in a mixed solvent of water and methanol and subjected to catalytic hydrogenation with a 5% Pd/C catalyst in a high-pressure autoclave.[7] A method for synthesizing the (S)-enantiomer involves the reaction of p-hydroxybenzaldehyde with nitromethane in the presence of a specific catalyst to generate an (S)-octopamine precursor, which is then reduced via hydrogenation.[8]

Comparative Pharmacology and Quantitative Data

The pharmacological effects of N-Methyltyramine and its analogs are primarily mediated through their interaction with adrenergic receptors and TAAR1. Their activity varies based on their structural differences, leading to a range of potencies and efficacies.

Receptor Binding Affinity and Functional Activity

The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and functional activity (EC50) of these compounds on key molecular targets.

Table 1: Adrenergic Receptor Binding and Functional Data

| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |

| N-Methyltyramine | α2 | Competitive Binding (IC50) | ~5.5 µM | Rat | [1] |

| Synephrine | α2A | Functional (EC50) | 100 µM | Human | [9] |

| Hordenine | α2A | Functional (EC50) | 690 µM | Human | [9] |

| Octopamine | α- and β-adrenergic | Binding Affinity | 400- to 2,000-fold lower than norepinephrine | Mammalian | [10] |

Note: Comprehensive Ki values for all analogs across all adrenergic receptor subtypes are not consistently available in the literature.

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Functional Data

| Compound | Assay Type | EC50 Value | Species | Reference |

| N-Methyltyramine | cAMP Accumulation | 23 µM | Human | [9][11] |

| Tyramine | cAMP Accumulation | 9.5 µM | Human | [9][11] |

| Synephrine | cAMP Accumulation | 92 µM | Human | [9] |

| Hordenine | cAMP Accumulation | 47 µM | Human | [9] |

| Octopamine | cAMP Accumulation | 46 µM | Human | [9] |

| Tyramine | cAMP Accumulation | 69 nM - 214 nM | Rat, Human | [12] |

| Octopamine | cAMP Accumulation | >2 µM | Rat, Human | [12] |

Structure-Activity Relationship (SAR)

The structure-activity relationship of these phenethylamine derivatives reveals key insights:

-

N-Alkylation: The degree of N-alkylation influences potency and efficacy. For instance, at TAAR1, the primary amine tyramine is more potent than the secondary amine N-Methyltyramine, while the tertiary amine hordenine has intermediate potency.[9]

-

Side-Chain Hydroxylation: The presence of a hydroxyl group on the β-carbon of the ethyl side chain, as seen in synephrine and octopamine, generally modulates adrenergic receptor activity. Synephrine and octopamine are weak partial agonists at several adrenergic receptors.[1]

-

Receptor Selectivity: Subtle structural changes can lead to significant differences in receptor selectivity and functional outcome (agonist vs. antagonist). For example, N-Methyltyramine acts as an α2-adrenoceptor antagonist, while synephrine shows weak agonism at some adrenergic subtypes.[1][9][13]

Key Signaling Pathways

N-Methyltyramine and its analogs exert their cellular effects by modulating specific signaling cascades. The two primary pathways identified are the α2-Adrenergic Receptor antagonism and TAAR1 agonism.

α2-Adrenergic Receptor Antagonism

N-Methyltyramine has been shown to act as an antagonist at α2-adrenergic receptors.[13] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-Methyltyramine can prevent the inhibitory effect, thereby indirectly increasing cAMP levels and subsequent downstream signaling.

Caption: N-Methyltyramine's antagonistic action on α2-adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N-Methyltyramine and its structural analogs are agonists at TAAR1, another GPCR.[1] TAAR1 is coupled to a stimulatory G-protein (Gs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

References

- 1. Differential mechanisms of action of the trace amines octopamine, synephrine and tyramine on the porcine coronary and mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]

- 3. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]

- 4. CN103012168A - Method for preparing tyramine hydrochloride - Google Patents [patents.google.com]

- 5. CN104876828A - Method for synthesizing synephrine, its hydrochloride and tartrate - Google Patents [patents.google.com]

- 6. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]

- 7. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]

- 8. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]

- 9. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements | MDPI [mdpi.com]

- 10. Octopamine - Wikipedia [en.wikipedia.org]

- 11. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyltyramine hydrochloride vs tyramine physiological effects

An In-depth Technical Guide to the Core Physiological Effects of N-Methyltyramine Hydrochloride vs. Tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) and its parent compound, tyramine, are structurally related biogenic amines with distinct physiological and pharmacological profiles. While both are agonists for the trace amine-associated receptor 1 (TAAR1), their effects on the adrenergic system, metabolic processes, and cardiovascular function diverge significantly. This technical guide provides a comprehensive comparison of their mechanisms of action, receptor interactions, and physiological consequences, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Tyramine primarily functions as a potent indirect sympathomimetic, inducing significant norepinephrine release, which can lead to hypertensive events. In contrast, N-Methyltyramine exhibits a more complex profile, acting as a less potent norepinephrine-releasing agent, an α-adrenergic antagonist, and a modulator of metabolic and digestive functions. Understanding these differences is critical for research and development in pharmacology, nutrition, and toxicology.

Introduction

N-Methyltyramine (NMT) is a protoalkalkaloid and the N-methylated analog of tyramine.[1] Tyramine itself is a naturally occurring trace amine derived from the decarboxylation of the amino acid tyrosine.[2] Both compounds are found in various plants and fermented foods and are endogenously produced in humans.[1][2][3] Tyramine's clinical significance is most famously associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[][5] NMT is often included in dietary supplements for weight loss and athletic performance, though evidence suggests it is not effective for these purposes and may instead inhibit fat breakdown.[6][7] This document delineates the core physiological and pharmacological distinctions between this compound and tyramine.

Mechanism of Action and Receptor Interactions

The primary mechanism for both compounds involves interaction with the adrenergic system and trace amine-associated receptors (TAARs). However, their specific actions at these targets differ in both potency and functional outcome.

Adrenergic System Interaction

Tyramine is a classic indirect-acting sympathomimetic amine. It is taken up into presynaptic sympathetic neurons by the norepinephrine transporter (NET).[8] Once inside the neuron, it acts as a "false neurotransmitter," entering synaptic vesicles and displacing stored norepinephrine (NE), which is then released into the synaptic cleft.[2][] This surge in synaptic NE activates adrenergic receptors, leading to a potent pressor response.

N-Methyltyramine also stimulates the release of norepinephrine, but it is significantly less effective than tyramine.[1] Furthermore, research indicates that NMT also acts as an antagonist at α-adrenoceptors, a property not typically associated with tyramine.[1][7][9] This antagonist activity may modulate its overall cardiovascular effect.

Trace Amine-Associated Receptor 1 (TAAR1)

Both NMT and tyramine are agonists of TAAR1, a G-protein coupled receptor.[1][10] Activation of TAAR1 can modulate monoaminergic neurotransmission. While both compounds bind to this receptor, tyramine exhibits a slightly higher potency.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative differences in the pharmacological activities of N-Methyltyramine and Tyramine.

Table 1: Receptor and Transporter Interaction

| Parameter | N-Methyltyramine (NMT) | Tyramine | Key Finding | Source(s) |

|---|---|---|---|---|

| hTAAR1 Agonism (EC₅₀) | ~2.0 µM | ~1.0 µM | Tyramine is approximately twice as potent as NMT at the human TAAR1 receptor. | [1] |

| α₂-Adrenoceptor Binding (IC₅₀) | ~5.5 µM | Not reported as primary mechanism | NMT demonstrates competitive binding and antagonism at α₂-adrenoceptors. | [1] |

| Norepinephrine Transporter (NET) | Substrate | Potent Substrate | Tyramine is efficiently transported by NET, which is central to its NE-releasing action. |[8] |

Table 2: Comparative Physiological Effects

| Parameter | N-Methyltyramine (NMT) | Tyramine | Key Finding | Source(s) |

|---|---|---|---|---|

| Norepinephrine Release | 36% increase over control | 50% increase over control | At the same dose, tyramine is a more potent inducer of norepinephrine release from cardiac tissue. | [1] |

| Pressor Response (Blood Pressure) | 1/140th the potency of epinephrine | Potent pressor, especially with MAOIs | Tyramine is a significantly more powerful pressor agent. A systolic BP increase of ≥30 mmHg is a defined pressor response. | [1][2] |

| Gastrin Release Stimulation | ~58% increase over control | ~24% increase over control | NMT is a more potent stimulant of gastrin release. | [1] |

| Lipolysis (in human adipocytes) | Inhibitory / Weak (20% of isoprenaline) | Inhibitory / Weak (20% of isoprenaline) | Neither compound is an effective lipolytic agent; both show antilipolytic properties. | [1][3] |

| Glucose Uptake (in human adipocytes) | Stimulatory | Stimulatory | Both compounds stimulate glucose transport in fat cells, an effect sensitive to amine oxidase inhibitors. |[3] |

Signaling Pathways and Workflows

Visualizations of the core mechanisms and experimental procedures provide a clearer understanding of the compounds' actions.

Signaling Pathway: Adrenergic Neuron Interaction

The following diagram illustrates the differential interaction of Tyramine and N-Methyltyramine with a presynaptic sympathetic neuron.

Caption: Comparative mechanism of Tyramine and NMT at the sympathetic nerve terminal.

Experimental Workflow: Oral Tyramine Challenge

The tyramine challenge is the gold-standard clinical trial method for assessing the pressor effects of tyramine, particularly when evaluating the safety of new MAO inhibitors.

References

- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 2. Tyramine - Wikipedia [en.wikipedia.org]

- 3. Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]

- 6. N-Methyltyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Methyltyramine Hydrochloride and its Interaction with Monoamine Oxidase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Monoamine Oxidase and N-Methyltyramine

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist, differing in their substrate specificity and inhibitor sensitivity.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms metabolize dopamine and tyramine.[2][3][5]

N-Methyltyramine (NMT) is the N-methylated analog of tyramine and is found in various plants.[6] It is established that NMT acts as a competitive substrate for MAO, meaning it competes with other monoamines for binding to the active site of the enzyme.[6] However, a thorough review of the scientific literature reveals a lack of specific quantitative data, such as IC50 and Ki values, to definitively characterize its inhibitory potency against MAO-A and MAO-B.

Quantitative Data on N-Methyltyramine's Interaction with Monoamine Oxidase

As of the latest literature review, specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for N-Methyltyramine hydrochloride against MAO-A and MAO-B have not been reported. The available information consistently describes NMT as a competitive substrate, implying that it is metabolized by MAO and can competitively inhibit the metabolism of other substrates.[6] The absence of this quantitative data highlights a research gap in fully understanding the pharmacological profile of NMT.

To address this, the following section outlines a detailed experimental protocol for the determination of these crucial parameters.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay for this compound

This protocol describes a fluorometric method to determine the IC50 and Ki values of this compound for both MAO-A and MAO-B.

3.1. Materials and Reagents

-

This compound (analytical grade)

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)[7]

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~585-595 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

3.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in assay buffer or DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Prepare the substrate solution at a concentration close to its Km value for the respective MAO isoform.

-

Prepare a detection cocktail containing Amplex® Red and HRP in assay buffer.

-

-

IC50 Determination:

-

To the wells of a 96-well plate, add the assay buffer, followed by the this compound solutions at various concentrations.

-

Include wells for a negative control (no inhibitor) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

-

Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately add the detection cocktail.

-

Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.

-

-

Data Analysis for IC50:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of NMT.

-

Normalize the reaction rates to the negative control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the NMT concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

3.3. Ki Determination (for competitive inhibition)

-

To determine the inhibition constant (Ki), perform the IC50 assay as described above, but at multiple fixed concentrations of the substrate.

-

The Cheng-Prusoff equation can then be used to calculate the Ki value:

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

Visualization of Pathways and Workflows

4.1. Signaling Pathway of Monoamine Oxidase Action and Inhibition

The following diagram illustrates the general mechanism of monoamine oxidase and its inhibition.

Caption: Monoamine oxidase metabolizes monoamines, and N-Methyltyramine competitively inhibits this process.

4.2. Experimental Workflow for MAO Inhibition Assay

The following diagram outlines the key steps in the experimental workflow to determine the inhibitory effect of N-Methyltyramine on monoamine oxidase.

Caption: Workflow for determining the MAO inhibitory activity of N-Methyltyramine.

Conclusion

This compound is recognized as a competitive substrate for both MAO-A and MAO-B. While this qualitative understanding is established, there is a notable absence of quantitative data (IC50 and Ki values) in the scientific literature to fully characterize its inhibitory potency. The detailed experimental protocol provided in this whitepaper offers a robust methodology for researchers to determine these critical parameters, thereby enabling a more comprehensive understanding of the pharmacological and toxicological profile of N-Methyltyramine. Further research in this area is warranted to elucidate the precise impact of NMT on the monoamine oxidase system.

References

- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase substrates and substrate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 7. A rapid and sensitive assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyltyramine Hydrochloride from Tyramine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-methyltyramine hydrochloride from tyramine. The document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Additionally, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

N-methyltyramine (NMT), a naturally occurring biogenic amine, is the N-methylated analog of tyramine.[1] It is found in various plants and is of interest to researchers in pharmacology and drug development due to its physiological activities.[1] The hydrochloride salt is generally preferred for its stability and solubility.[1] The most common and effective method for the synthesis of N-methyltyramine from tyramine is reductive amination, which allows for selective mono-methylation. While the Eschweiler-Clarke reaction is a classic method for N-methylation of amines, it often leads to the formation of the tertiary amine, N,N-dimethyltyramine, as a major byproduct when starting with a primary amine like tyramine. Therefore, reductive amination is the recommended approach for maximizing the yield of the desired secondary amine.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound. It is important to note that yields can vary based on reaction scale, purity of starting materials, and specific reaction and workup conditions.

| Parameter | Method | Details | Reference |

| Purity | Hydrogenation and Recrystallization | 99.5% (HPLC) | [2] |

| Melting Point | This compound | 148.5 °C | [3] |

| Molecular Weight | N-methyltyramine | 151.21 g/mol | [4] |

| Molecular Weight | This compound | 187.67 g/mol | |

| Mass Spectrometry (ESI-MS) | N-methyltyramine | m/z: 152.10699 [M+H]⁺ | [5] |

Characterization Data of this compound:

-

¹H NMR (DMSO-d₆, 400 MHz): The chemical shifts are influenced by the solvent.[6] Expected signals include: aromatic protons, two methylene groups, a methyl group, and exchangeable protons for the amine and hydroxyl groups.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include aromatic carbons, two methylene carbons, and a methyl carbon.

-

Mass Spectrometry (ESI-MS): The positive ion mode would show a peak for the protonated molecule [M+H]⁺ at m/z 152.1.[5]

Experimental Protocols

Protocol 1: Reductive Amination of Tyramine using Sodium Borohydride

This protocol describes a direct reductive amination of tyramine with formaldehyde, using sodium borohydride as the reducing agent. This method is cost-effective but requires careful control of stoichiometry to minimize the formation of the dimethylated byproduct.

Materials:

-

Tyramine

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Sodium borohydride

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve tyramine (1 equivalent) in methanol. Add one equivalent of formaldehyde solution and stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1-1.5 equivalents) in small portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and adjust the pH to >10 with a sodium hydroxide solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyltyramine as an oil or solid.

-

Salt Formation and Purification: Dissolve the crude product in a minimal amount of ethanol. Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2), which will cause the hydrochloride salt to precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation: Collect the this compound precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Reductive Amination using a Protecting Group Strategy

To further improve the selectivity for mono-methylation, a protecting group strategy can be employed. This involves first protecting the amine, followed by methylation and deprotection. A benzyl group is a suitable protecting group for this purpose.

Materials:

-

Tyramine

-

Benzaldehyde

-

Sodium triacetoxyborohydride

-

Dichloromethane

-

Sodium bicarbonate solution

-

Methyl iodide

-

Sodium hydride

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Methanol or Ethanol

-

Hydrochloric acid

Procedure:

-

N-Benzylation (Protection): Dissolve tyramine (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction at room temperature overnight. Quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyltyramine.

-

N-Methylation: Dissolve the N-benzyltyramine (1 equivalent) in anhydrous DMF. Add sodium hydride (1.2 equivalents) carefully at 0 °C and stir for 30 minutes. Then, add methyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

N-Debenzylation (Deprotection): Dissolve the N-benzyl-N-methyltyramine in methanol or ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

-

Isolation and Salt Formation: Filter the reaction mixture through celite to remove the catalyst and wash with methanol. Concentrate the filtrate. Dissolve the resulting N-methyltyramine in a minimal amount of ethanol and form the hydrochloride salt as described in Protocol 1.

Mandatory Visualization

Caption: Synthetic workflow for N-Methyltyramine HCl.

Caption: Biosynthetic pathway of N-Methyltyramine.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]

- 3. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 4. N-Methyltyramine | C9H13NO | CID 9727 - PubChem [pubchem.ncbi.nlm.nih.gov]